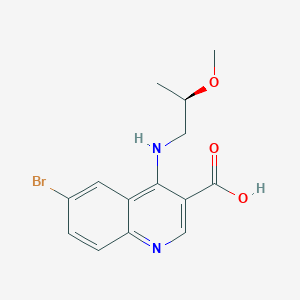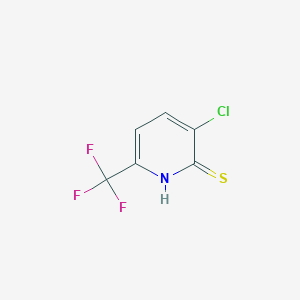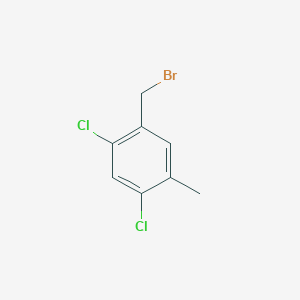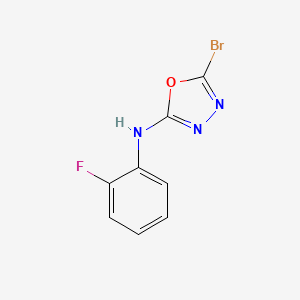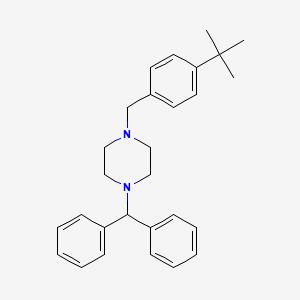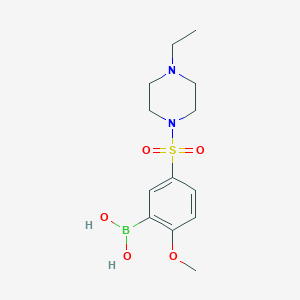
(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C13H21BN2O5S . The exact structure is not provided in the available resources.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources .Scientific Research Applications
Microwave-assisted Synthesis and Biological Studies
Microwave-assisted synthesis using boron nitride nanomaterials as catalysts has been developed for the synthesis of biologically active ethylpiperazinyl-quinolinyl fused acridine derivatives. This method offers advantages like good yield, simplicity, safety, and short reaction times, indicating potential for synthesizing complex molecules including those related to (5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid (Murugesan et al., 2017).
Metal-free Coupling for Heterocyclic Partners
A procedure for metal-free coupling of saturated heterocyclic sulfonylhydrazones with boronic acids was presented, enabling synthesis of functionalized sp2-sp3 linked bicyclic building blocks. This highlights a synthetic application potentially relevant to the manipulation of (5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid for creating biologically active compounds (Allwood et al., 2014).
Boronic Acid Catalysis
Boronic acids, including derivatives similar to the target compound, have been used as catalysts in organic reactions, exploiting their ability to form reversible covalent bonds with hydroxy groups. This catalysis is applied in the synthesis of amides, cycloadditions, and conjugate additions, showcasing the chemical versatility and application potential of boronic acids in synthesis and material science (Hall, 2019).
Fluorescence Quenching Studies
The fluorescence quenching of boronic acid derivatives has been studied, revealing insights into the interaction mechanisms of these compounds, which could inform their use in sensing applications or the development of fluorescent probes (Geethanjali et al., 2015).
Safety And Hazards
properties
IUPAC Name |
[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O5S/c1-3-15-6-8-16(9-7-15)22(19,20)11-4-5-13(21-2)12(10-11)14(17)18/h4-5,10,17-18H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVGORRYWJEHHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



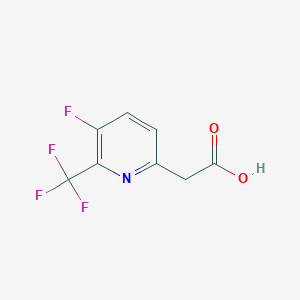
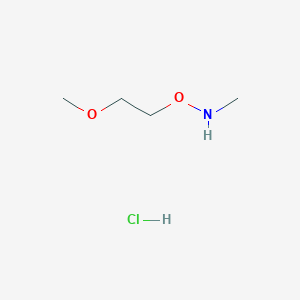
![2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409213.png)
![6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409214.png)
